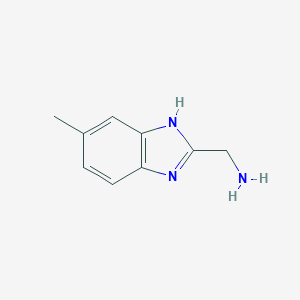

1-(6-methyl-1H-benzimidazol-2-yl)methanamine

Description

Properties

IUPAC Name |

(6-methyl-1H-benzimidazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-6-2-3-7-8(4-6)12-9(5-10)11-7/h2-4H,5,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGZSWYLXQOOPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358920 | |

| Record name | 1-(6-Methyl-1H-benzimidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115087-90-6 | |

| Record name | 1-(6-Methyl-1H-benzimidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 1-(6-methyl-1H-benzimidazol-2-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a proposed synthesis and comprehensive characterization of the novel compound 1-(6-methyl-1H-benzimidazol-2-yl)methanamine. Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. This document provides a plausible and detailed experimental protocol for the synthesis of the title compound, based on established chemical principles for benzimidazole formation. Furthermore, it presents predicted characterization data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), derived from the analysis of structurally analogous compounds. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and development of new benzimidazole-based therapeutic agents.

Introduction

Benzimidazoles are a class of heterocyclic aromatic compounds consisting of a fusion of benzene and imidazole rings. The benzimidazole scaffold is a key structural motif in a variety of biologically active molecules and approved drugs. The versatility of the benzimidazole ring system, with its ability to interact with a range of biological targets, has led to its exploration in the development of antimicrobial, antiviral, anticancer, and anti-inflammatory agents. The target molecule, this compound, incorporates a methyl group on the benzene ring and an aminomethyl substituent at the 2-position of the imidazole ring, features that may confer specific biological activities. This guide outlines a proposed synthetic route and predicted analytical data for this compound, providing a roadmap for its laboratory preparation and characterization.

Proposed Synthesis

The synthesis of this compound can be achieved through the condensation reaction of 4-methyl-1,2-phenylenediamine with glycine. This method is a variation of the well-established Phillips-Ladenburg reaction for benzimidazole synthesis. The reaction is typically acid-catalyzed and proceeds via the formation of a Schiff base intermediate, followed by intramolecular cyclization and dehydration to form the benzimidazole ring.

Reaction Scheme

The proposed two-step synthesis involves the initial protection of the amino group of glycine, followed by condensation with 4-methyl-1,2-phenylenediamine and subsequent deprotection. A more direct, one-pot approach using glycine is also described.

Scheme 1: Proposed Synthesis of this compound

Caption: Proposed reaction scheme for the synthesis of the target compound.

Experimental Protocol

Materials:

-

4-methyl-1,2-phenylenediamine

-

Glycine

-

Hydrochloric acid (4 M)

-

Ammonium hydroxide solution (concentrated)

-

Ethanol

-

Activated carbon

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 4-methyl-1,2-phenylenediamine (0.1 mol) and glycine (0.1 mol).

-

Acid-Catalyzed Condensation: Add 100 mL of 4 M hydrochloric acid to the flask. The mixture is then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Decolorization: After the reaction is complete, allow the mixture to cool to room temperature. Add a small amount of activated carbon and heat the mixture to boiling for 10 minutes to decolorize the solution.

-

Filtration: Filter the hot solution to remove the activated carbon.

-

Neutralization and Precipitation: Cool the filtrate in an ice bath. Slowly add concentrated ammonium hydroxide solution with constant stirring until the solution is alkaline (pH ~9-10). The free base of this compound will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be recrystallized from ethanol-water to afford the pure compound.

-

Drying: Dry the purified product in a vacuum oven at 60 °C.

Predicted Characterization Data

The following characterization data are predicted based on the structure of this compound and spectral data from analogous compounds.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C9H11N3 |

| Molecular Weight | 161.21 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | 180-190 °C (decomposes) |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |

Spectroscopic Data

3.2.1. 1H NMR Spectroscopy

The predicted 1H NMR spectrum would exhibit signals corresponding to the aromatic protons of the benzimidazole ring, the methylene protons of the aminomethyl group, the amine protons, the imidazole N-H proton, and the methyl group protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.3 | br s | 1H | Imidazole N-H |

| ~7.4 | s | 1H | Ar-H (H-4) |

| ~7.3 | d | 1H | Ar-H (H-7) |

| ~7.0 | d | 1H | Ar-H (H-5) |

| ~4.0 | s | 2H | -CH2-NH2 |

| ~2.4 | s | 3H | -CH3 |

| ~2.1 | br s | 2H | -NH2 |

| Solvent: DMSO-d6 |

3.2.2. 13C NMR Spectroscopy

The predicted 13C NMR spectrum would show signals for the carbon atoms of the benzimidazole core, the aminomethyl group, and the methyl group.

| Chemical Shift (δ, ppm) | Assignment |

| ~154 | C=N (C-2) |

| ~140 | Aromatic C (quaternary) |

| ~135 | Aromatic C (quaternary) |

| ~132 | Aromatic C (C-6) |

| ~123 | Aromatic CH (C-5) |

| ~115 | Aromatic CH (C-4) |

| ~112 | Aromatic CH (C-7) |

| ~45 | -CH2-NH2 |

| ~21 | -CH3 |

| Solvent: DMSO-d6 |

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for N-H stretching, C-H stretching, C=N stretching, and aromatic C=C stretching.

| Wavenumber (cm-1) | Assignment |

| 3300-3450 (broad) | N-H stretching (amine and imidazole) |

| 3000-3100 | Aromatic C-H stretching |

| 2850-2960 | Aliphatic C-H stretching |

| ~1625 | C=N stretching (imidazole) |

| 1500-1600 | Aromatic C=C stretching |

| ~1450 | C-N stretching |

3.2.4. Mass Spectrometry (MS)

Mass spectrometry is expected to show the molecular ion peak corresponding to the molecular weight of the compound.

| m/z | Assignment |

| 161 | [M]+ (Molecular ion) |

| 146 | [M - NH]+ |

| 132 | [M - CH2NH2]+ |

Experimental Workflow and Logic

The following diagrams illustrate the proposed experimental workflow for the synthesis and characterization of this compound.

Caption: Overview of the synthetic and analytical workflow.

Caption: Logic for structural confirmation via spectroscopic methods.

Conclusion

This technical guide provides a comprehensive, albeit proposed, framework for the synthesis and characterization of this compound. The detailed experimental protocol, based on established synthetic methodologies for benzimidazoles, offers a practical starting point for its laboratory preparation. The predicted spectroscopic data, derived from the analysis of structurally related compounds, will be invaluable for the confirmation of the target molecule's structure. This document is intended to facilitate further research into this and other novel benzimidazole derivatives, potentially accelerating the discovery of new therapeutic agents. Researchers are advised to exercise standard laboratory safety precautions and to confirm all experimental results with appropriate analytical techniques.

Spectroscopic and Synthetic Profile of 1-(6-methyl-1H-benzimidazol-2-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 1-(6-methyl-1H-benzimidazol-2-yl)methanamine. Due to the limited availability of direct experimental data for this specific molecule in public-domain literature, this document presents a detailed analysis based on structurally related benzimidazole derivatives. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference. Furthermore, detailed experimental protocols for the synthesis and spectroscopic characterization of this compound class are provided. Visualizations of the proposed synthetic workflow and analytical characterization process are rendered using Graphviz to facilitate a deeper understanding of the molecular structure and its verification. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel benzimidazole-based compounds in drug discovery and materials science.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of published data for analogous compounds, including 2-methyl-1H-benzimidazole and 2-(aminomethyl)benzimidazole.

Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~12.30 | br s | 1H | N1-H |

| ~7.40 | s | 1H | C4-H |

| ~7.35 | d, J ≈ 8.0 Hz | 1H | C7-H |

| ~6.95 | d, J ≈ 8.0 Hz | 1H | C5-H |

| ~4.00 | s | 2H | -CH₂-NH₂ |

| ~3.50 | br s | 2H | -NH₂ |

| ~2.40 | s | 3H | -CH₃ |

Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~154.0 | C2 |

| ~139.0 | C7a |

| ~135.0 | C3a |

| ~131.0 | C6 |

| ~123.0 | C5 |

| ~118.0 | C7 |

| ~111.0 | C4 |

| ~45.0 | -CH₂- |

| ~21.5 | -CH₃ |

Predicted Infrared (IR) Spectral Data

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3100 | Strong, Broad | N-H stretching (imidazole and amine) |

| 3050 - 3000 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Medium | Aliphatic C-H stretching (-CH₃ and -CH₂-) |

| 1620 - 1600 | Medium | C=N stretching (imidazole) |

| 1590 - 1570 | Medium | N-H bending (amine) |

| 1480 - 1440 | Strong | Aromatic C=C stretching |

| 820 - 800 | Strong | C-H out-of-plane bending (aromatic) |

Predicted Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 161 | High | [M]⁺ (Molecular Ion) |

| 146 | Medium | [M - NH]⁺ |

| 145 | High | [M - NH₂]⁺ |

| 132 | High | [M - CH₂NH]⁺ |

| 118 | Medium | [145 - HCN]⁺ |

| 91 | Medium | [118 - HCN]⁺ |

Experimental Protocols

The following sections detail generalized protocols for the synthesis and spectroscopic characterization of this compound.

Proposed Synthesis

A plausible synthetic route involves the condensation of 4-methyl-1,2-phenylenediamine with glycine. A microwave-assisted method is proposed for its efficiency.[1]

Materials:

-

4-methyl-1,2-phenylenediamine

-

Glycine

-

5-6 M Hydrochloric Acid

-

Sodium Bicarbonate (or other suitable base)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Microwave reactor

Procedure:

-

In a microwave-safe vessel, combine 4-methyl-1,2-phenylenediamine (1 equivalent), glycine (1.5-2.5 equivalents), and 5-6 M HCl.[1]

-

Seal the vessel and subject the mixture to microwave irradiation. The power and duration should be optimized, but a starting point could be intermittent irradiation at 120-280W for a total of 40-60 minutes.[1]

-

After cooling, dilute the reaction mixture with water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8-9.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

NMR Spectroscopy

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified product.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample in a clean, dry agate mortar and pestle.[2]

-

Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar.[2]

-

Gently mix the sample and KBr until a homogeneous powder is obtained.[2]

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[3][4]

-

Carefully remove the pellet and place it in the spectrometer's sample holder for analysis.[3]

Data Acquisition:

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of a pure KBr pellet to subtract from the sample spectrum.

Mass Spectrometry

Instrumentation: Mass spectrometer with an Electron Ionization (EI) source.

Sample Introduction:

-

Introduce a small amount of the sample into the ion source, either via a direct insertion probe for solid samples or after volatilization for gas chromatography-mass spectrometry (GC-MS) analysis.[5]

Data Acquisition:

-

Bombard the sample molecules with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.[6][7]

-

Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer.

-

Detect the ions to generate the mass spectrum.

Potential Biological Activity

Benzimidazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[8][9][10] The structural motif of 2-aminomethyl benzimidazole, in particular, has been investigated for its potential as tyrosine kinase inhibitors, suggesting that the title compound could be of interest in cancer research.[4] Further studies have implicated benzimidazole derivatives as myeloperoxidase inhibitors, which could be relevant for inflammatory diseases.[11] The specific biological profile of this compound would require dedicated screening and in vitro/in vivo studies.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and standardized experimental protocols for the novel compound this compound. While direct experimental verification is pending, the data herein, derived from closely related and well-characterized analogs, offers a robust starting point for researchers. The proposed synthetic and analytical workflows are based on established and reliable methodologies in organic chemistry. It is anticipated that this guide will facilitate further research into this and similar benzimidazole derivatives, accelerating their potential application in medicinal chemistry and other scientific disciplines.

References

- 1. CN101875638A - A method for synthesizing 2-aminomethylbenzimidazole by microwave irradiation - Google Patents [patents.google.com]

- 2. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 3. pelletpressdiesets.com [pelletpressdiesets.com]

- 4. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 5. Mass Spectrometry [www2.chemistry.msu.edu]

- 6. bitesizebio.com [bitesizebio.com]

- 7. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. researchgate.net [researchgate.net]

- 9. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. isca.me [isca.me]

- 11. Design, synthesis, and biological activity studies on benzimidazole derivatives targeting myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(6-methyl-1H-benzimidazol-2-yl)methanamine: Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 1-(6-methyl-1H-benzimidazol-2-yl)methanamine. Due to the limited availability of experimental data for this specific molecule, this guide also incorporates information from closely related analogs to provide a thorough understanding of its characteristics and potential applications.

Chemical Identity and Physical Properties

This compound belongs to the benzimidazole class of heterocyclic aromatic organic compounds. The structure consists of a benzene ring fused to an imidazole ring, with a methyl group at the 6-position of the benzene ring and a methanamine group at the 2-position of the imidazole ring. While specific experimental data for the title compound are scarce, the properties of related compounds provide valuable insights.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | 2-(Aminomethyl)benzimidazole dihydrochloride[1] | N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine[2] |

| Molecular Formula | C₉H₁₁N₃ | C₈H₉N₃ · 2HCl | C₁₀H₁₃N₃ |

| Molecular Weight | 161.21 g/mol | 220.10 g/mol | 175.23 g/mol [2] |

| Physical State | Solid (Predicted) | Solid | Solid[2] |

| Melting Point | Not available | 264 °C (decomposes)[1] | Not available |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Not available | Not available | Enhanced solubility suggested due to N-methyl group[2] |

| pKa | Not available | Not available | Not available |

Synthesis and Characterization

A plausible synthetic route for this compound involves the condensation of 4-methyl-1,2-phenylenediamine with an appropriate glycine derivative. A general experimental protocol, adapted from known benzimidazole synthesis procedures, is provided below.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of Benzimidazole Derivatives

This protocol is a general guideline and may require optimization for the specific synthesis of this compound.

Materials:

-

4-methyl-1,2-phenylenediamine

-

N-protected glycine (e.g., N-Boc-glycine or N-Cbz-glycine)

-

Coupling agent (e.g., HATU, HBTU)

-

Organic base (e.g., DIPEA, triethylamine)

-

Solvent (e.g., DMF, DCM)

-

Acid for deprotection (e.g., TFA for Boc, H₂/Pd for Cbz)

-

Reducing agent (e.g., LiAlH₄)

Procedure:

-

Amide Coupling: Dissolve 4-methyl-1,2-phenylenediamine and N-protected glycine in an appropriate solvent. Add the coupling agent and organic base and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Cyclization: The resulting amide can be cyclized to the benzimidazole ring, often with heating or under acidic conditions.

-

Deprotection: Remove the protecting group from the amine to yield the intermediate 2-(aminomethyl)-6-methyl-1H-benzimidazole.

-

Work-up and Purification: After completion of the reaction, the mixture is worked up by extraction and purified by column chromatography or recrystallization to obtain the final product.

Characterization

The structure of the synthesized compound would be confirmed using standard analytical techniques.

Table 2: Expected Spectral Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzimidazole ring, a singlet for the methyl group, and signals for the methanamine protons. The chemical shifts would be influenced by the solvent and the electronic environment. |

| ¹³C NMR | Resonances for the carbon atoms of the benzimidazole core, the methyl group, and the methanamine carbon. |

| FT-IR | Characteristic peaks for N-H stretching (amine and imidazole), C-H stretching (aromatic and aliphatic), and C=N and C=C stretching of the benzimidazole ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (161.21 m/z for [M+H]⁺). |

Biological Activity and Potential Applications

Benzimidazole derivatives are known to possess a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] The specific biological profile of this compound is not well-documented, but related compounds have shown promising activity.

Anticancer Potential

A closely related analog, N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine, has been suggested to have potential as an anti-cancer agent.[2] It is proposed to act by inhibiting the binding of the p34 protein to the NEDD4-1 protein, an interaction that can be involved in cell proliferation and survival pathways.[2]

Furthermore, a series of newly designed 2-(aminomethyl)benzimidazole derivatives have been investigated as potential tyrosine kinase inhibitors.[5][6] Receptor tyrosine kinases are often overexpressed in various cancers, making them a key target for cancer therapy.[5][6] This suggests that this compound could also exhibit inhibitory activity against these enzymes.

Caption: Potential anticancer mechanisms of action.

Other Potential Pharmacological Activities

The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been explored for a multitude of therapeutic applications.[3][4] These include roles as antimicrobial, antiviral, and anti-inflammatory agents. Further investigation is required to determine if this compound exhibits any of these activities.

Conclusion

This compound is a benzimidazole derivative with potential for further investigation in drug discovery and development. While experimental data for this specific compound is limited, the known properties and biological activities of its analogs suggest that it may possess valuable pharmacological properties, particularly in the area of oncology. The synthetic pathway proposed in this guide provides a framework for its preparation, which would enable more detailed characterization and biological evaluation. Further research into this and related compounds is warranted to fully elucidate their therapeutic potential.

References

- 1. 2-(Aminomethyl)benzimidazole 98 5993-91-9 [sigmaaldrich.com]

- 2. Buy N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine | 887571-32-6 [smolecule.com]

- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrevlett.com [chemrevlett.com]

- 6. chemrevlett.com [chemrevlett.com]

An In-Depth Technical Guide to 1-(6-methyl-1H-benzimidazol-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(6-methyl-1H-benzimidazol-2-yl)methanamine, a benzimidazole derivative of interest in medicinal chemistry. This document covers its chemical identity, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential biological activities based on related compounds.

Chemical Identity and Properties

The nomenclature and key identifiers for this compound are crucial for accurate documentation and research.

IUPAC Name: (6-methyl-1H-benzo[d]imidazol-2-yl)methanamine

Synonyms:

-

2-(Aminomethyl)-6-methyl-1H-benzimidazole

-

(6-Methyl-1H-benzimidazol-2-yl)methanamine

Chemical Structure:

Table 1: Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C₉H₁₁N₃ | - |

| Molecular Weight | 161.21 g/mol | - |

| XLogP3 | 1.2 | Predicted |

| Hydrogen Bond Donor Count | 2 | Predicted |

| Hydrogen Bond Acceptor Count | 3 | Predicted |

| Rotatable Bond Count | 2 | Predicted |

Synthesis

A plausible and efficient method for the synthesis of this compound is through the condensation of 4-methyl-1,2-phenylenediamine with glycine. This reaction is a well-established method for the formation of the 2-aminomethyl-benzimidazole scaffold. The use of microwave irradiation can significantly reduce reaction times and improve yields.

General Reaction Scheme

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar benzimidazole derivatives.[1]

Materials:

-

4-methyl-1,2-phenylenediamine

-

Glycine

-

5-6 M Hydrochloric acid (HCl)

-

Ammonia solution

-

Ethanol

-

Activated carbon

Procedure:

-

Reaction Setup: In a microwave-safe reaction vessel, combine 4-methyl-1,2-phenylenediamine (1.0 eq) and glycine (1.5-2.5 eq).

-

Acidification: Add 5-6 M HCl to the mixture.

-

Microwave Irradiation: Subject the reaction mixture to intermittent microwave irradiation (e.g., 120-280 W) for a total of 10-15 minutes, with cooling intervals to prevent excessive pressure buildup.

-

Work-up: After cooling, a solid precipitate of the dihydrochloride salt will form. Filter the solid and wash with cold absolute ethanol.

-

Purification of the Salt: Recrystallize the crude product from ethanol to obtain pure this compound dihydrochloride.

-

Free Base Formation: Dissolve the purified dihydrochloride salt in water and adjust the pH to 8-9 with an ammonia solution.

-

Isolation: Cool the solution to 3-5 °C to facilitate complete crystallization of the free base. Filter the precipitate, wash with cold water, and dry under vacuum.

-

Final Purification: Recrystallize the free base from an ethanol/water mixture to yield the final product.

Table 2: Expected Yield and Characterization Data

| Parameter | Expected Value |

| Yield | 60-80% |

| Appearance | Off-white to light brown solid |

| Melting Point | Not available |

| ¹H NMR | Peaks corresponding to aromatic, methyl, and aminomethyl protons |

| ¹³C NMR | Peaks corresponding to benzimidazole and methyl carbons |

| Mass Spectrometry | [M+H]⁺ peak at m/z = 162.10 |

Potential Biological Activity

While specific biological data for this compound is limited in publicly available literature, the benzimidazole scaffold is a well-known pharmacophore with a broad spectrum of activities.

Antimicrobial Activity

Benzimidazole derivatives are known to exhibit significant antimicrobial properties. The mechanism of action often involves the inhibition of microbial growth by interfering with essential cellular processes. It is plausible that this compound could exhibit activity against various bacterial and fungal strains.

Anticancer Activity

Numerous benzimidazole-containing compounds have been investigated as potential anticancer agents. Their mechanisms of action are diverse and can include:

-

Inhibition of tubulin polymerization

-

Induction of apoptosis

-

Inhibition of key signaling pathways involved in cell proliferation and survival

The presence of the 6-methyl group and the 2-aminomethyl substituent on the benzimidazole core of the target molecule makes it a candidate for investigation in various cancer cell lines.

Experimental Workflow for Biological Screening

Caption: A general workflow for the biological evaluation of the synthesized compound.

Conclusion

This compound is a benzimidazole derivative with potential for further investigation in drug discovery. The synthetic route presented here offers a practical approach for its preparation. Based on the known pharmacology of the benzimidazole scaffold, this compound warrants screening for a range of biological activities, particularly as an antimicrobial and anticancer agent. Further research is required to fully elucidate its pharmacological profile and mechanism of action.

References

The Multifaceted Biological Activities of Novel Benzimidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry due to its diverse and potent biological activities.[1][2] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide range of biological targets, making it a focal point in the development of new therapeutic agents.[3][4] This technical guide provides an in-depth overview of the recent advancements in the biological activities of novel benzimidazole derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The guide details the mechanisms of action, summarizes quantitative data, outlines key experimental protocols, and visualizes complex biological pathways and workflows.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Benzimidazole derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and proliferation.[5][6][7] These mechanisms include the disruption of microtubule polymerization, inhibition of key signaling pathways, intercalation with DNA, and induction of apoptosis.[3][5][8]

Mechanisms of Anticancer Action

1.1.1. Tubulin Polymerization Inhibition: A well-established mechanism of action for several benzimidazole derivatives is the inhibition of tubulin polymerization.[9][10] By binding to the colchicine site of β-tubulin, these compounds disrupt the formation and dynamics of microtubules, which are essential for mitotic spindle formation and cell division.[5][11] This disruption leads to a G2/M phase cell cycle arrest and subsequent apoptosis.[8][10] Mebendazole and albendazole are classic examples of benzimidazole-based anthelmintics that exhibit potent anticancer activity through this mechanism.[5]

1.1.2. Kinase Inhibition and Cell Cycle Arrest: Novel benzimidazole derivatives have been shown to inhibit various kinases involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and tyrosine kinases.[5][12] By targeting these enzymes, they can induce cell cycle arrest, often in the G1 phase.[5] Furthermore, some derivatives interfere with critical signaling pathways like the PI3K/AKT and MAPK pathways, which are frequently dysregulated in cancer.[5]

1.1.3. DNA Intercalation and Topoisomerase Inhibition: The planar structure of the benzimidazole ring allows some derivatives to intercalate between DNA base pairs, interfering with DNA replication and transcription.[3][13][14] Additionally, these compounds can act as topoisomerase inhibitors, preventing the unwinding of DNA and leading to catastrophic DNA damage and cell death.[3]

1.1.4. Targeting Telomeric G-quadruplexes: A novel and promising strategy involves the stabilization of G-quadruplex structures in telomeric DNA by benzimidazole derivatives.[15] This stabilization inhibits the activity of telomerase, an enzyme crucial for maintaining telomere length and enabling the replicative immortality of cancer cells.[15]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected novel benzimidazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Oxetanyl Substituted Benzimidazole (Compound 18) | Prostate, Lung, Ovarian | 0.9 - 3.8 | [16] |

| Benzimidazole derivative 7n | SK-Mel-28 (Melanoma) | 2.55 - 17.89 | [10][17] |

| Benzimidazole derivative 7u | SK-Mel-28 (Melanoma) | 2.55 - 17.89 | [10][17] |

| Indazole analogue 12b | A2780S (Ovarian) | 0.0062 | [11] |

| Indazole analogue 12b | A2780/T (Paclitaxel-resistant Ovarian) | 0.0097 | [11] |

| Pyrazole-benzimidazole derivative 10a (AURKA/B inhibitor) | - | AURKA: 0.0289, AURKB: 0.0022 | [12] |

| Mebendazole (MBZ) | DMG (Diffuse Midline Glioma) | 0.102 - 0.958 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[18]

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the benzimidazole derivative and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle used to dissolve the compound.

-

MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for another 2-4 hours.

-

Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. A solubilization solution (e.g., DMSO or isopropanol) is added to dissolve these crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[19][20]

Signaling Pathway and Workflow Diagrams

Caption: Mechanisms of Anticancer Activity of Benzimidazole Derivatives.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies | CoLab [colab.ws]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances [mdpi.com]

- 13. Medical implications of benzimidazole derivatives as drugs designed for targeting DNA and DNA associated processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Benzimidazole-based small molecules as anticancer agents targeting telomeric G-quadruplex and inhibiting telomerase enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and anticancer activity of novel water soluble benzimidazole carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Discovery of 1-(6-methyl-1H-benzimidazol-2-yl)methanamine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a bicyclic aromatic system composed of fused benzene and imidazole rings, is a privileged structure in medicinal chemistry due to its versatile biological activities.[1][2] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, including enzymes and receptors, leading to a variety of therapeutic effects.[2][3] Among the numerous derivatives, analogs of 1-(6-methyl-1H-benzimidazol-2-yl)methanamine have garnered significant interest for their potential as anticancer and antimicrobial agents. The strategic placement of a methyl group at the 6-position and an aminomethyl group at the 2-position of the benzimidazole core has been shown to be a key determinant of their biological activity.[4][5] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this promising class of compounds.

Core Synthesis and Methodologies

The synthesis of this compound analogs typically commences with the condensation of a substituted o-phenylenediamine with an appropriate carboxylic acid or its derivative. A common and foundational method involves the reaction of 4-methyl-o-phenylenediamine with glycine or a protected form thereof.

General Synthetic Protocol:

A widely employed synthetic route for 2-aminomethyl-benzimidazole derivatives is initiated by the condensation of o-phenylenediamine with an N-protected amino acid, such as N-Boc-glycine, in the presence of a coupling agent or under acidic conditions to facilitate cyclization. The resulting protected benzimidazole is then deprotected to yield the desired aminomethyl derivative.

Experimental Protocols

Synthesis of 2-(Aminomethyl)benzimidazole Derivatives

Materials:

-

o-phenylenediamine or its substituted derivatives (e.g., 4-methyl-o-phenylenediamine)

-

Chloroacetic acid[6]

-

Appropriate arylamine[6]

-

N-protected glycine (e.g., N-Boc-glycine)

-

Coupling agents (e.g., HATU, HOBt) or acid catalyst (e.g., 4N HCl)[6]

-

Deprotection reagents (e.g., trifluoroacetic acid for Boc group)

Procedure:

-

Condensation: A mixture of the substituted o-phenylenediamine (1 equivalent) and chloroacetic acid (2 equivalents) in 4N HCl is refluxed for several hours.[6] The reaction progress is monitored by thin-layer chromatography (TLC).

-

Neutralization and Isolation: Upon completion, the reaction mixture is cooled and neutralized with an aqueous solution of ammonium hydroxide. The resulting precipitate is filtered, dried, and recrystallized from a suitable solvent like methanol to yield the 2-(chloromethyl)-1H-benzimidazole intermediate.[6]

-

Amination: The 2-(chloromethyl)-1H-benzimidazole intermediate (1 equivalent) is dissolved in a solvent such as DMF, and triethylamine (1.2 equivalents) is added. The appropriate arylamine (1 equivalent) is then added, and the mixture is stirred at room temperature or heated.[6]

-

Work-up and Purification: After the reaction is complete, the mixture is poured into ice water, and the precipitated product is filtered, washed with water, and dried. The crude product is then purified by column chromatography or recrystallization to obtain the final 1-(substituted-1H-benzimidazol-2-yl)methanamine analog.

Biological Evaluation of Analogs

The biological activities of this compound analogs have been investigated in various assays, primarily focusing on their anticancer and antimicrobial properties.

Anticancer Activity

Several studies have highlighted the potential of benzimidazole derivatives as anticancer agents, with mechanisms often involving the induction of apoptosis and cell cycle arrest.[8]

Table 1: Anticancer Activity of Selected Benzimidazole Analogs

| Compound ID | Structure | Cell Line | Activity Metric | Value | Reference |

| 1d | N-substituted 6-chloro-1H-benzimidazole | Multiple | IC50 | 1.84 - 10.28 µg/mL | [9] |

| 2d | N-substituted 6-nitro-1H-benzimidazole | Multiple | IC50 | 1.84 - 10.28 µg/mL | [9] |

| 3s | N-substituted 6-chloro-1H-benzimidazole | Multiple | IC50 | 1.84 - 10.28 µg/mL | [9] |

| 4b | N-substituted 6-nitro-1H-benzimidazole | Multiple | IC50 | 1.84 - 10.28 µg/mL | [9] |

| 4k | N-substituted 6-nitro-1H-benzimidazole | Multiple | IC50 | 1.84 - 10.28 µg/mL | [9] |

| 7c | 2-(4-chlorophenyl)piperazin-1-yl]thioacetyl}-1H-benzimidazole | MDA-MB 231 | IC50 | 34.31 - 39.78 µM | [10] |

| 7c | 2-(4-chlorophenyl)piperazin-1-yl]thioacetyl}-1H-benzimidazole | U-87 MG | IC50 | 38.29 - 42.30 µM | [10] |

Antimicrobial Activity

The benzimidazole scaffold is also a key component in many antimicrobial agents. The evaluation of novel analogs against various bacterial and fungal strains is a crucial step in their development.

Table 2: Antimicrobial Activity of Selected Benzimidazole Analogs

| Compound ID | Structure | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| 1d | N-substituted 6-chloro-1H-benzimidazole | E. coli, S. faecalis, MSSA, MRSA | MIC | 2 - 16 | [9] |

| 2d | N-substituted 6-nitro-1H-benzimidazole | E. coli, S. faecalis, MSSA, MRSA | MIC | 2 - 16 | [9] |

| 3s | N-substituted 6-chloro-1H-benzimidazole | E. coli, S. faecalis, MSSA, MRSA | MIC | 2 - 16 | [9] |

| 4b | N-substituted 6-nitro-1H-benzimidazole | E. coli, S. faecalis, MSSA, MRSA | MIC | 2 - 16 | [9] |

| 4k | N-substituted 6-nitro-1H-benzimidazole | C. albicans, A. niger | MIC | 8 - 16 | [9] |

Experimental Workflows and Signaling Pathways

The discovery and development of this compound analogs follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

The anticancer activity of certain benzimidazole derivatives has been linked to the induction of apoptosis, a form of programmed cell death. This process is often mediated by the activation of caspases, a family of cysteine proteases.

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring system.[4]

-

Position 2: The introduction of an aminomethyl group at the C-2 position is a common strategy to enhance biological activity. Modifications of this amine with various substituents can modulate potency and selectivity. The incorporation of piperazine moieties at this position has been shown to yield compounds with noteworthy anticancer effects.[10]

-

Position 6: Substitution at the 5 and 6 positions of the benzimidazole ring can greatly influence activity. Electron-withdrawing groups like chloro or nitro at the 6-position have been shown to impart potent antimicrobial and anticancer activities.[9] Conversely, the presence of a methyl group at the 6-position has also been associated with significant biological effects in other series.

-

N-1 Position: Substitution on the nitrogen atom of the imidazole ring can also impact the pharmacological profile of the compounds.

The collective findings suggest that the this compound scaffold is a valuable template for the design of novel therapeutic agents. Further exploration of substitutions at the amine and on the benzimidazole ring holds promise for the development of more potent and selective drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemrevlett.com [chemrevlett.com]

- 8. Synthesis and anticancer activity of novel benzimidazole and benzothiazole derivatives against HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

CAS number for (1-methyl-1h-benzimidazol-2-yl)methylamine

An In-depth Technical Guide to (1-methyl-1h-benzimidazol-2-yl)methylamine (CAS Number: 20028-40-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1-methyl-1h-benzimidazol-2-yl)methylamine, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical properties, synthesis methodologies, and potential pharmacological activities, supported by available data and relevant studies on related compounds.

Chemical and Physical Properties

(1-methyl-1h-benzimidazol-2-yl)methylamine, also known as 2-(Aminomethyl)-1-methyl-1H-benzimidazole, is a derivative of benzimidazole. The benzimidazole scaffold is a key structural motif in a variety of biologically active molecules.[1][2][3]

| Property | Value | Reference |

| CAS Number | 20028-40-4 | |

| Molecular Formula | C₉H₁₁N₃ | [4] |

| Molecular Weight | 161.21 g/mol | [4] |

| Appearance | Light brown powder | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in methanol | |

| Storage Conditions | Store at 2-8°C, under an inert atmosphere |

Synthesis Protocols

General Synthetic Workflow

Caption: A potential synthetic workflow for (1-methyl-1h-benzimidazol-2-yl)methylamine.

Exemplary Experimental Protocol (Adapted from similar syntheses)

This protocol is a hypothetical adaptation based on the synthesis of related 2-aminomethyl-benzimidazoles and should be optimized for the specific target molecule.[5][6]

Step 1: Condensation and Cyclization

-

To a solution of N-methyl-o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide, add an N-protected glycine derivative (e.g., N-Boc-glycine) (1.1 eq).

-

Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a coupling agent (e.g., DCC/HOBt).

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the protected intermediate.

Step 2: Deprotection

-

Dissolve the protected intermediate in a suitable solvent (e.g., dichloromethane for Boc-group removal).

-

Add a deprotecting agent (e.g., trifluoroacetic acid for Boc-group) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, (1-methyl-1h-benzimidazol-2-yl)methylamine.

Biological Activity and Potential Applications

While specific quantitative biological data for (1-methyl-1h-benzimidazol-2-yl)methylamine is limited in the public domain, the benzimidazole scaffold, and particularly the 2-aminomethyl-benzimidazole core, is associated with a wide range of pharmacological activities.[1][2][7]

Potential Therapeutic Areas:

-

Anticancer: Benzimidazole derivatives are known to act as isosteres of purine nucleosides and can interfere with the biological processes of cancer cells. Some derivatives have been investigated as tyrosine kinase inhibitors.[1][8]

-

Antiviral: The structural similarity of benzimidazoles to purines makes them candidates for antiviral drug development, potentially by inhibiting viral replication.[2]

-

Antimicrobial: Various substituted benzimidazoles have demonstrated broad-spectrum antimicrobial activity.[9]

-

Antiparasitic: The benzimidazole class includes several established anthelmintic drugs.[3]

Potential Signaling Pathways

Based on the activities of related compounds, (1-methyl-1h-benzimidazol-2-yl)methylamine could potentially modulate various signaling pathways. A logical diagram illustrating these potential interactions is provided below.

Caption: Potential signaling pathway interactions of (1-methyl-1h-benzimidazol-2-yl)methylamine.

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the potential biological activities of (1-methyl-1h-benzimidazol-2-yl)methylamine, based on common assays for related compounds.

In Vitro Anticancer Activity - MTT Assay

This assay determines the cytotoxic effect of a compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of (1-methyl-1h-benzimidazol-2-yl)methylamine and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus).

-

Serial Dilution: Perform a serial dilution of (1-methyl-1h-benzimidazol-2-yl)methylamine in a 96-well plate containing broth medium.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate at the appropriate temperature and time for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

(1-methyl-1h-benzimidazol-2-yl)methylamine represents a molecule of interest within the pharmacologically significant class of benzimidazoles. While specific biological data for this compound is not extensively documented, its structural features suggest potential for a range of therapeutic applications, including anticancer, antiviral, and antimicrobial activities. Further research is warranted to fully elucidate its synthesis, biological activity, and mechanism of action. The protocols and information provided in this guide serve as a foundation for researchers and drug development professionals to explore the potential of this and related compounds.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. (1-Methyl-1h-benzimidazol-2-yl)methylamine | C9H11N3 | CID 800907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. banglajol.info [banglajol.info]

- 6. digital.csic.es [digital.csic.es]

- 7. srrjournals.com [srrjournals.com]

- 8. chemrevlett.com [chemrevlett.com]

- 9. ijpsjournal.com [ijpsjournal.com]

Technical Guide: Physicochemical and Biological Profile of 1-(6-methyl-1H-benzimidazol-2-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and potential biological activities of 1-(6-methyl-1H-benzimidazol-2-yl)methanamine hydrochloride. This document includes its molecular weight, a detailed, adaptable synthesis protocol, and an exploration of its likely biological significance based on the known activities of structurally related benzimidazole compounds.

Physicochemical Data

The fundamental physicochemical properties of this compound hydrochloride are crucial for its application in research and development.

Molecular Formula and Weight:

Based on its chemical structure, the molecular formula for this compound hydrochloride is determined to be C₉H₁₂ClN₃. The molecular weight is calculated from the atomic weights of its constituent elements.

| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) |

| Carbon | C | 12.011 | 9 | 108.099 |

| Hydrogen | H | 1.008 | 12 | 12.096 |

| Chlorine | Cl | 35.453 | 1 | 35.453 |

| Nitrogen | N | 14.007 | 3 | 42.021 |

| Total | 197.669 |

Note: Commercially available sources for a structurally similar compound, (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride, report a molecular weight of 197.66 g/mol , which aligns with this calculation.[1]

Synthesis Protocol

The synthesis of this compound hydrochloride can be achieved through a multi-step process, beginning with the condensation of 4-methyl-1,2-phenylenediamine with an appropriate carboxylic acid, followed by subsequent functional group transformations. The following is a representative experimental protocol that can be adapted for this synthesis.

Step 1: Synthesis of 2-(chloromethyl)-6-methyl-1H-benzimidazole hydrochloride

This initial step involves the reaction of 4-methyl-1,2-phenylenediamine with chloroacetic acid, a common method for forming the 2-(chloromethyl)benzimidazole core.

-

Materials:

-

4-methyl-1,2-phenylenediamine

-

Chloroacetic acid

-

4M Hydrochloric acid

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

A mixture of 4-methyl-1,2-phenylenediamine and chloroacetic acid in 4M hydrochloric acid is refluxed for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and neutralized with a saturated sodium bicarbonate solution.

-

The precipitated product is extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization or column chromatography.

-

Step 2: Synthesis of 2-(aminomethyl)-6-methyl-1H-benzimidazole

The chloromethyl group is then converted to an aminomethyl group.

-

Materials:

-

2-(chloromethyl)-6-methyl-1H-benzimidazole hydrochloride

-

Ammonia solution (e.g., 25% in water)

-

Dichloromethane

-

-

Procedure:

-

2-(chloromethyl)-6-methyl-1H-benzimidazole hydrochloride is treated with an excess of ammonia solution.

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The product is extracted with dichloromethane.

-

The combined organic layers are dried and concentrated to give 2-(aminomethyl)-6-methyl-1H-benzimidazole.

-

Step 3: Formation of the Hydrochloride Salt

The final step involves the formation of the hydrochloride salt to improve stability and solubility.

-

Materials:

-

2-(aminomethyl)-6-methyl-1H-benzimidazole

-

Hydrochloric acid (in a suitable solvent like ethanol or diethyl ether)

-

-

Procedure:

-

The free base, 2-(aminomethyl)-6-methyl-1H-benzimidazole, is dissolved in a suitable organic solvent.

-

A solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring.

-

The resulting precipitate, this compound hydrochloride, is collected by filtration, washed with a cold solvent, and dried under vacuum.

-

Caption: Synthetic workflow for this compound hydrochloride.

Potential Biological Activity and Signaling Pathways

Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer effects. While specific data for this compound hydrochloride is not extensively documented, its activity can be inferred from related structures.

Antimicrobial Activity:

Many benzimidazole-based compounds exhibit potent antimicrobial properties. One of the established mechanisms of action is the inhibition of bacterial gyrase, an essential enzyme for DNA replication. By binding to this enzyme, the compound can disrupt bacterial cell division and lead to cell death.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(6-methyl-1H-benzimidazol-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 1-(6-methyl-1H-benzimidazol-2-yl)methanamine, a key building block in medicinal chemistry and drug development. The synthesis is a two-step process involving the initial formation of a 2-(chloromethyl)benzimidazole intermediate, followed by amination to yield the target primary amine.

Physicochemical Data Summary

A thorough understanding of the properties of all compounds involved is critical for a successful synthesis. The following table summarizes key data for the reactants, intermediates, and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Role |

| 4-Methyl-1,2-phenylenediamine | C₇H₁₀N₂ | 122.17 | 88-91 | Starting Material |

| Chloroacetic acid | C₂H₃ClO₂ | 94.50 | 61-64 | Reagent |

| 2-(Chloromethyl)-6-methyl-1H-benzimidazole | C₉H₉ClN₂ | 180.64 | Not available | Intermediate |

| Ammonia (aqueous solution) | NH₃ | 17.03 | Not applicable | Reagent |

| This compound | C₉H₁₁N₃ | 161.21 | Not available | Final Product |

Experimental Protocols

This synthesis is performed in two main stages. Standard laboratory safety procedures, including the use of personal protective equipment, should be followed throughout.

Part 1: Synthesis of 2-(Chloromethyl)-6-methyl-1H-benzimidazole

This procedure is adapted from established methods for synthesizing 2-(chloromethyl)-1H-benzimidazole derivatives.[1][2][3][4][5]

Materials:

-

4-Methyl-1,2-phenylenediamine

-

Chloroacetic acid

-

4M Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethanol

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methyl-1,2-phenylenediamine (1.0 eq) and chloroacetic acid (1.1 eq) in 4M HCl.

-

Reaction: Heat the mixture to reflux (approximately 100-110°C) and maintain stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8. The crude product will precipitate out of the solution.

-

Isolation: Filter the solid precipitate and wash it with cold water.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 2-(chloromethyl)-6-methyl-1H-benzimidazole.

Part 2: Synthesis of this compound

This step involves the amination of the chloromethyl intermediate.[1][2]

Materials:

-

2-(Chloromethyl)-6-methyl-1H-benzimidazole

-

Aqueous ammonia (25-30%)

-

Ethanol

-

Dichloromethane (DCM)

-

Brine solution

Procedure:

-

Reaction Setup: In a sealed pressure vessel, dissolve 2-(chloromethyl)-6-methyl-1H-benzimidazole (1.0 eq) in ethanol and add an excess of aqueous ammonia (10-20 eq).

-

Reaction: Heat the mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction's progress by TLC.

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol and excess ammonia.

-

Extraction: Dissolve the resulting residue in dichloromethane (DCM) and wash with a brine solution. Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic layer in vacuo. The resulting residue can be further purified by silica gel column chromatography using a DCM/methanol gradient to yield the final product, this compound.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Synthetic workflow for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for 1-(6-methyl-1H-benzimidazol-2-yl)methanamine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound 1-(6-methyl-1H-benzimidazol-2-yl)methanamine belongs to this versatile family and holds potential for investigation in various cell-based assays. Its structural similarity to other biologically active benzimidazoles suggests it may influence key cellular processes such as proliferation, apoptosis, and cell cycle progression.

These application notes provide a comprehensive guide for the utilization of this compound in a cell culture setting. The following protocols are based on established methodologies for analogous benzimidazole derivatives and are intended to serve as a starting point for experimental design. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.

Data Presentation

Table 1: Cytotoxicity of Various Benzimidazole Derivatives Against Cancer Cell Lines

| Compound ID | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |

| Benzimidazole Derivative 1 | A549 (Lung Carcinoma) | MTT | 48 | 15.80 | [1] |

| Benzimidazole Derivative 2 | MCF-7 (Breast Adenocarcinoma) | MTT | 48 | Low micromolar | [1] |

| Benzimidazole Derivative 3 | DLD-1 (Colorectal Adenocarcinoma) | MTT | 48 | 41.97 | [1] |

| Benzimidazole Derivative 4 | HepG2 (Hepatocellular Carcinoma) | MTT | 48 | 15.58 | [1] |

| Bromo-derivative 5 | DU-145 (Prostate Carcinoma) | MTT | Not Specified | 10.2 ± 1.4 | [2] |

| Bromo-derivative 5 | MCF-7 (Breast Adenocarcinoma) | MTT | Not Specified | 17.8 ± 0.24 | [2] |

Table 2: Effects of Benzimidazole Derivatives on Cell Cycle and Apoptosis

| Compound ID | Cell Line | Effect | Concentration | Reference |

| Bromo-derivative 5 | MCF-7, DU-145, H69AR | G2/M Phase Arrest | IC50 values | [2] |

| Bromo-derivative 5 | MCF-7, DU-145, H69AR | Induction of Apoptosis | Concentration-dependent | [2] |

| Fenbendazole | H460, A549 | G2/M Phase Arrest | 1 µM | [3] |

Experimental Protocols

Protocol 1: Preparation of Stock Solution

This protocol outlines the preparation of a stock solution of this compound, a crucial first step for all cell-based assays.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube under aseptic conditions.

-

Dissolution: Add the appropriate volume of DMSO to achieve a desired stock concentration (e.g., 10 mM or 20 mM).

-

Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

-

Sterilization: If necessary, sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 2: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on cell viability and to calculate its half-maximal inhibitory concentration (IC50).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value using appropriate software.

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., IC50 and 2x IC50) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.

-

Cell Harvesting: Harvest the cells by trypsinization, including the floating cells from the medium.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound stock solution

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specific duration (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

The following diagrams illustrate potential mechanisms of action and experimental workflows for benzimidazole derivatives.

References

High-Yield Synthesis of Substituted Benzimidazole Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of substituted benzimidazole derivatives, a core scaffold in numerous pharmacologically active compounds. The methodologies presented herein focus on modern, efficient, and high-yield approaches, including microwave-assisted organic synthesis (MAOS) and green chemistry principles.

Introduction

Benzimidazole and its substituted derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of therapeutic activities, including antiulcer, antiviral, anticancer, and anthelmintic properties. The development of efficient and high-yield synthetic routes to access these molecules is of paramount importance for drug discovery and development. The most common and versatile method for synthesizing the benzimidazole core involves the condensation of an o-phenylenediamine with either a carboxylic acid or an aldehyde. This document outlines two high-yield protocols for the synthesis of 2-substituted benzimidazoles, providing detailed experimental procedures, quantitative data, and mechanistic insights.

Method 1: Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[1][2][3] This protocol describes the rapid and efficient synthesis of 2-substituted benzimidazoles via the condensation of o-phenylenediamine and various aromatic aldehydes under microwave irradiation.

Experimental Protocol

Materials:

-

o-phenylenediamine

-

Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Ethanol

-

Microwave reactor

Procedure:

-

In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine o-phenylenediamine (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol).

-

Add 3 mL of ethanol to the vessel.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at 120°C for 5-10 minutes.

-

After the reaction is complete, cool the vessel to room temperature.

-

The product often precipitates out of the solution upon cooling. Collect the solid by vacuum filtration.

-

Wash the collected solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.

-

Dry the purified product under vacuum to obtain the 2-substituted benzimidazole derivative.

-

Characterize the product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Quantitative Data

The following table summarizes the yields of various 2-substituted benzimidazole derivatives synthesized using the microwave-assisted protocol.

| Entry | Aldehyde | Product | Reaction Time (min) | Yield (%) |

| 1 | Benzaldehyde | 2-Phenyl-1H-benzimidazole | 5 | 95 |

| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1H-benzimidazole | 7 | 92 |

| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-1H-benzimidazole | 5 | 96 |

| 4 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-1H-benzimidazole | 10 | 88 |

| 5 | 2-Naphthaldehyde | 2-(Naphthalen-2-yl)-1H-benzimidazole | 8 | 90 |

Yields are based on isolated product after purification.

Reaction Workflow

Caption: Experimental workflow for microwave-assisted synthesis.

Method 2: Green Synthesis of 2-Substituted Benzimidazoles using a Reusable Catalyst

In line with the principles of green chemistry, this protocol utilizes a heterogeneous catalyst in an environmentally benign solvent, water, to afford high yields of 2-substituted benzimidazoles.[4][5][6] The use of a reusable catalyst simplifies product purification and reduces chemical waste.[7]

Experimental Protocol

Materials: